REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[C:6]([O:9]C(=O)C)(=[O:8])[CH3:7].C(N(CC)CC)C.C[O:21][CH2:22][CH2:23]OCCOC>>[C:6]([O:9][CH:2]([CH2:5][O:1][C:22](=[O:21])[CH3:23])[CH:3]=[CH2:4])(=[O:8])[CH3:7]
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
63.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The autoclave was purged with nitrogen twice
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Type
|
WAIT
|
Details
|
GC analysis of the crude mixture after 2.5 hrs revealed
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Duration
|
2.5 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C=C)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |